molecular formula C17H17ClFNO2S B6600314 (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride CAS No. 2227033-78-3

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride

Cat. No.: B6600314
CAS No.: 2227033-78-3
M. Wt: 353.8 g/mol
InChI Key: NXHBAZUZPVKCDC-DLBZAZTESA-N
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Description

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride is a synthetic organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and are often used in various chemical and biological applications. The specific stereochemistry of this compound, indicated by the (3S,4R) configuration, suggests that it has chiral centers, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides or other derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the exact products would depend on the reagents and conditions used.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Aqueous base such as sodium hydroxide (NaOH).

Major Products

The major products of these reactions would include sulfonamides, sulfonic acids, and various reduced or oxidized derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides.

    Biology: May be used in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride likely involves the irreversible inhibition of enzymes through the formation of a covalent bond with the active site serine residue. This results in the inactivation of the enzyme and disruption of its biological function.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride
  • (3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride
  • (3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidine-3-sulfonyl fluoride

Uniqueness

The uniqueness of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride lies in the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds with different substituents.

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHBAZUZPVKCDC-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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